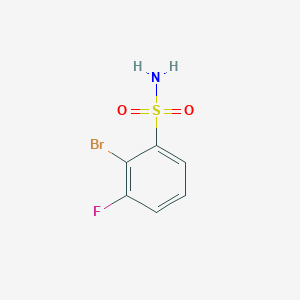

2-Bromo-3-fluorobenzenesulfonamide

説明

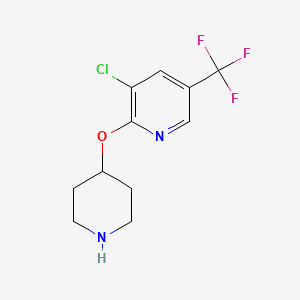

2-Bromo-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluorobenzenesulfonamide has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure was further confirmed by X-ray diffraction . Density functional theory (DFT) was used to calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis

2-Bromo-3-fluorobenzenesulfonamide has a density of 1.8±0.1 g/cm3, a boiling point of 360.9±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用

Asymmetric Synthesis Applications :

- Yamamoto et al. (2011) demonstrated the asymmetric synthesis of 3'-fluorothalidomide using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), highlighting the utility of NFSI in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).

Functionalization of Heterocycles :

- Barnes et al. (1994) explored the electrophilic fluorination of a highly functionalized pyrrole, achieving fluoropyrrole using NFSI, showcasing its application in heterocyclic chemistry (Barnes et al., 1994).

Enhancing Reactivity and Selectivity :

- Wang et al. (2014) described the tuning of reactivity and selectivity in fluorination reactions of N-fluorobenzenesulfonamide, using it for enantioselective fluorination of 2-oxindoles, further illustrating the versatility of NFSI in organic synthesis (Wang et al., 2014).

Applications in Fluorination Reactions :

- Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using NFSI, achieving both mono- and trifluorination, showing the adaptability of NFSI in generating diverse fluorinated structures (Hatfield et al., 2013).

Nucleophilic Nitrogen Source for C–N Bond Formation :

- Li and Zhang (2014) highlighted the use of N-fluorobenzenesulfonimide as an efficient nitrogen source in the formation of C–N bonds, emphasizing its role in amination reactions (Li & Zhang, 2014).

Spectroscopic Characterization and Structural Studies :

- Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, providing insights into the spectroscopic properties of these compounds (Karabacak et al., 2009).

Synthetic Applications :

- Amin et al. (2008) studied the synthesis of platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, showing its potential in inorganic and coordination chemistry (Amin et al., 2008).

作用機序

Target of Action

2-Bromo-3-fluorobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and the synthesis of folic acid, respectively .

Mode of Action

Sulfonamides, including 2-Bromo-3-fluorobenzenesulfonamide, exhibit their pharmacological activities by inhibiting these enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal physiological processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of anti-carbonic anhydrase and anti-dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in fluid production, which can be beneficial in conditions like glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital nutrient for bacterial growth . This makes sulfonamides effective antibacterial agents .

Pharmacokinetics

Sulfonamides generally have high gi absorption and are considered bbb permeant . The compound’s lipophilicity (Log Po/w) is around 1.28 , suggesting it has balanced hydrophilic and lipophilic properties, which can influence its distribution in the body.

Result of Action

The result of the action of 2-Bromo-3-fluorobenzenesulfonamide is the disruption of normal physiological processes in organisms that rely on the targeted enzymes. This can lead to a variety of effects, depending on the specific process being disrupted. For example, in bacteria, the inhibition of folic acid synthesis can lead to inhibited growth and replication, effectively treating bacterial infections .

特性

IUPAC Name |

2-bromo-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVYHKDUYYVJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)

![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)

![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)